molecular formula C18H14ClIN2O3 B4610119 3-(4-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione

3-(4-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione

Cat. No.: B4610119
M. Wt: 468.7 g/mol
InChI Key: RXLDDSARBANROZ-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C18H14ClIN2O3 and its molecular weight is 468.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.97377 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Anticancer Properties

One study focused on the synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivatives, revealing their significant antibacterial and anticancer properties. The synthesized compounds demonstrated potent activity against a range of microbial strains and cancer cell lines, highlighting their potential in developing new therapeutic agents (Sherif, Eldeen, & Helal, 2013).

Synthesis and Antimicrobial Activity

Another research effort described the synthesis of chlorobenzyl benzylidene imidazolidinediones and their evaluation against various microorganisms, including Candida albicans, Neurospora crassa, Staphylococcus aureus, Mycobacterium smegmatis, and Escherichia coli. This study illustrates the compounds' broad spectrum of antimicrobial activity, offering avenues for new drug development (Lima et al., 1992).

N-Heterocyclic Carbene-Silver Complexes

Research on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) silver complexes has shown high antibacterial activity against Gram-negative and Gram-positive bacteria. These findings underscore the potential of these complexes in antimicrobial applications, alongside preliminary investigations into their cytotoxicity against cancer cell lines, demonstrating their therapeutic versatility (Patil et al., 2010).

DNA Binding Studies

A study on the UV-Vis spectroscopic behavior and DNA binding affinity of imidazolidine derivatives revealed significant insights into their potential as anti-cancer drugs. This research provides a foundation for further exploration of these compounds in cancer treatment, based on their strong binding affinity to DNA and potential to inhibit tumor growth (Shah et al., 2013).

Electronic and Structural Analysis

Investigations into the electronic, nonlinear optical, and spectroscopic properties of heterocyclic compounds related to imidazolidinediones have provided valuable information on their molecular structure and potential applications in various fields, including materials science and pharmacology (Beytur & Avinca, 2021).

Properties

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-iodo-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClIN2O3/c1-25-16-7-4-12(8-14(16)20)9-15-17(23)22(18(24)21-15)10-11-2-5-13(19)6-3-11/h2-9H,10H2,1H3,(H,21,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLDDSARBANROZ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 2
Reactant of Route 2
3-(4-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 3
3-(4-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 4
Reactant of Route 4
3-(4-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 5
3-(4-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione
Reactant of Route 6
Reactant of Route 6
3-(4-chlorobenzyl)-5-(3-iodo-4-methoxybenzylidene)-2,4-imidazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.